molecular formula C7H12ClNO B1459323 6-Azaspiro[2.5]octan-4-one hydrochloride CAS No. 1408076-12-9

6-Azaspiro[2.5]octan-4-one hydrochloride

Cat. No.: B1459323
CAS No.: 1408076-12-9
M. Wt: 161.63 g/mol
InChI Key: KLDLHOWKPWTGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[25]octan-4-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Azaspiro[2.5]octan-4-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[2.5]octan-4-one hydrochloride is unique due to its spirocyclic structure and the presence of a ketone functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

6-Azaspiro[2.5]octan-4-one hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential therapeutic applications in diabetes management and enzyme inhibition.

  • Molecular Formula : C8_{8}H12_{12}ClN\O
  • Molecular Weight : 147.65 g/mol
  • Structure : The spirocyclic structure allows for specific interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • GLP-1 Receptor Agonism : This compound acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which is crucial for insulin secretion and glucose metabolism. Activation of this receptor leads to:
    • Increased insulin release
    • Lower plasma glucose levels
    • Delayed gastric emptying
    • Enhanced satiety, contributing to weight loss .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, making it useful in biochemical studies. The interaction with these enzymes can modulate metabolic pathways, providing therapeutic benefits in conditions such as diabetes .

Biological Activity Overview

Activity Type Description
GLP-1 Agonism Stimulates insulin secretion and regulates blood glucose levels.
Enzyme Inhibition Acts as an inhibitor for various enzymes, aiding in biochemical research.
Protein Binding Studies indicate effective interactions with protein targets involved in metabolic regulation.
Potential Antimicrobial Activity Investigated for its antimicrobial properties, contributing to the development of new drugs .

Case Study: GLP-1 Receptor Activation

Recent studies have optimized a series of 6-azaspiro[2.5]octane derivatives into potent GLP-1 agonists. Structural analysis using cryogenic electron microscopy has provided insights into the structure-activity relationship (SAR) of these compounds, demonstrating their efficacy in stimulating insulin secretion and managing type 2 diabetes .

In Vitro Studies on Enzyme Inhibition

In vitro studies have shown that certain derivatives of azaspiro compounds exhibit moderate to high inhibitory effects on monoamine oxidase B (MAO-B), with IC50 values indicating their potential as therapeutic agents for neurological disorders . The mechanism involves preincubation with the enzyme, leading to significant reductions in enzymatic activity.

Potential Therapeutic Applications

This compound is being explored for various therapeutic applications:

  • Diabetes Management : Its role as a GLP-1 receptor agonist positions it as a candidate for developing treatments aimed at improving glycemic control in diabetic patients.
  • Neurological Disorders : The enzyme inhibition properties suggest potential applications in treating conditions like Parkinson's disease through the modulation of neurotransmitter levels.

Properties

IUPAC Name

6-azaspiro[2.5]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLHOWKPWTGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.